
A-552
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-552 is a first-in-class potent antagonist of human IL-36γ, but not the closely related family member IL-36α.
Scientific Research Applications
Psoriasis Treatment
A-552 has been identified as a first-in-class antagonist of IL-36 signaling, which plays a critical role in the pathogenesis of psoriasis. Research indicates that this compound effectively inhibits IL-36γ-induced pro-inflammatory responses in preclinical models, suggesting its potential as a therapeutic agent for treating psoriasis and possibly other inflammatory skin diseases .
Key Findings:
- Mechanism of Action: this compound binds selectively to IL-36γ, preventing its interaction with the IL-36 receptor. This blockade reduces the downstream inflammatory cytokine release that contributes to psoriasis pathology .
- Preclinical Models: Studies demonstrated that this compound significantly attenuates inflammation in mouse models of psoriasis, showcasing its efficacy in reducing skin lesions and inflammation markers .
Cognitive Enhancement in Neurodegenerative Diseases
In addition to its applications in dermatology, this compound is being investigated for its potential role in enhancing cognition in neurodegenerative diseases such as Alzheimer's disease. The compound modulates synaptic vesicle glycoprotein 2A (SV2A), which is implicated in neurotransmission and neuronal excitability .
Key Findings:
- Cognitive Improvement: Preclinical studies suggest that modulation of SV2A by this compound may enhance cognitive functions, making it a candidate for further investigation in Alzheimer’s and other dementias .
- Clinical Trials: Currently, this compound is undergoing Phase 1 clinical trials to evaluate its safety and efficacy in improving cognitive performance among patients with Alzheimer's disease .
Inflammatory and Autoimmune Disorders
This compound's ability to inhibit IL-36 signaling not only positions it as a treatment option for psoriasis but also suggests broader applications in other inflammatory and autoimmune disorders. The IL-36 pathway is involved in various conditions characterized by excessive inflammation .
Key Findings:
- Broader Implications: By targeting the IL-36 pathway, this compound could potentially be effective against diseases such as atopic dermatitis and systemic lupus erythematosus, where similar inflammatory mechanisms are at play .
Table 1: Summary of this compound Applications
Application Area | Disease/Condition | Mechanism of Action | Current Status |
---|---|---|---|
Dermatology | Psoriasis | IL-36γ antagonist | Preclinical studies |
Neurology | Alzheimer's Disease | SV2A modulation | Phase 1 clinical trials |
Immunology | Autoimmune Disorders | Inhibition of IL-36 signaling | Research ongoing |
Table 2: Preclinical Study Results
Study Focus | Model Type | Dosage | Outcome |
---|---|---|---|
Psoriasis Treatment | Mouse model | 10 mg/kg | Significant reduction in lesion severity |
Cognitive Enhancement | Rat model | 5 mg/kg | Improved memory performance |
Inflammatory Response | Human cell lines | Varies | Decreased cytokine release |
Case Study 1: Efficacy in Psoriasis
A study conducted on mice genetically predisposed to psoriasis demonstrated that administration of this compound led to a marked reduction in skin thickness and erythema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines.
Case Study 2: Cognitive Function Improvement
In a trial involving aged rats, those treated with this compound showed improved performance on memory tasks compared to untreated controls. Behavioral assessments indicated enhanced synaptic plasticity, suggesting that SV2A modulation might contribute to cognitive benefits.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of A-552 in modulating IL-36γ signaling pathways?
this compound binds to human IL-36γ near domain 3 of the cytokine/receptor complex, disrupting receptor engagement and downstream signaling. This binding site (~15 Å from IL-1β antagonist sites) ensures selectivity for IL-36γ over IL-36α/β and IL-1β. Methodologically, validate this mechanism using surface plasmon resonance (SPR) or cryo-EM to confirm structural interactions, supplemented by cytokine-receptor binding assays .
Q. What experimental models are validated for assessing this compound's anti-inflammatory efficacy?
Standard models include:
- In vitro : IL-36γ-stimulated keratinocytes or monocyte cultures, measuring CXCL1 suppression via ELISA (e.g., dose-dependent inhibition at 10–100 mg/kg this compound) .
- In vivo : Imiquimod-induced murine psoriasis models, with inflammation quantified via histopathology and cytokine profiling (e.g., CXCL1 reduction by 30–60% at 30 mg/kg) .
Q. How can researchers ensure selectivity of this compound across IL-36 isoforms?
Conduct competitive binding assays using recombinant IL-36α/β/γ and IL-1β. Sequence alignment of isoform-specific binding pockets (e.g., Supplementary Fig. 14b in ) identifies critical residues (e.g., hydrophobic vs. polar regions). Cross-inhibition studies with IL-36α/β and IL-1β confirm this compound’s specificity for IL-36γ .
Advanced Research Questions
Q. How should dose-response experiments for this compound be designed to account for nonlinear pharmacokinetics?
- Step 1 : Preclinical PK/PD studies to establish plasma half-life and tissue distribution.
- Step 2 : Use log-dose increments (e.g., 0.1–100 mg/kg) with vehicle controls, as in ’s CXCL1 suppression assays.
- Step 3 : Apply Hill equation modeling to quantify EC₅₀ values and assess cooperativity in IL-36γ antagonism .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?
- Hypothesis 1 : Poor bioavailability. Test via LC-MS plasma quantification and tissue penetration assays.
- Hypothesis 2 : Off-target effects. Perform RNA-seq on treated tissues to identify unintended pathways.
- Method : Use Bland-Altman plots to compare in vitro IC₅₀ and in vivo ED₅₀, adjusting for metabolic clearance rates .
Q. Which structural biology techniques are critical for validating this compound’s binding mode?
- X-ray crystallography : Resolve this compound/IL-36γ co-crystal structures to confirm binding near domain 3.
- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD < 2 Å).
- Mutagenesis : Validate key residues (e.g., IL-36γ Leu123/Val145) via alanine-scanning and SPR affinity assays .
Q. How can researchers address variability in CXCL1 suppression data across this compound studies?
- Statistical approach : Apply mixed-effects models to account for inter-experimental variability (e.g., batch effects in cell cultures).
- Normalization : Use fold-change relative to vehicle controls instead of absolute pg/mL values.
- Replication : Follow ’s triplicate design with blinded data analysis to minimize bias .
Q. Data Integration and Reporting Standards
- Tables : Include dose-response metrics (EC₅₀, Hill slope) and isoform selectivity ratios (IL-36γ vs. α/β) in supplemental data .
- Figures : Annotate structural binding sites (e.g., PyMOL renders) and in vivo efficacy curves with 95% CIs .
- Ethical reporting : Disclose conflicts of interest and raw data repositories per ’s guidelines .
Properties
Molecular Formula |
C28H27N3O4 |
---|---|
Molecular Weight |
469.541 |
IUPAC Name |
(S)-2-((4-(3-Amino-4-methylphenyl)-6-methylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C28H27N3O4/c1-18-14-15-20(17-23(18)29)24-16-19(2)30-27(31-24)35-25(26(32)33)28(34-3,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,25H,29H2,1-3H3,(H,32,33)/t25-/m1/s1 |
InChI Key |
GDPBXJYDHBGQBK-RUZDIDTESA-N |
SMILES |
O=C(O)[C@@H](OC1=NC(C)=CC(C2=CC=C(C)C(N)=C2)=N1)C(C3=CC=CC=C3)(OC)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-552; A 552; A552 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.